molecular formula C17H14N2O2 B1519088 2-Methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid CAS No. 1177282-64-2

2-Methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid

Cat. No. B1519088
CAS RN: 1177282-64-2
M. Wt: 278.3 g/mol
InChI Key: DWSDXIBXFAPIAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The specific molecular structure of “2-Methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid” was not found in the available literature.


Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . Specific chemical reactions involving “this compound” were not found in the available literature.


Physical And Chemical Properties Analysis

The empirical formula of a similar compound, “3-Methyl-2-phenyl-4-pyrazolecarboxylic acid”, is C11H10N2O2, and it has a molecular weight of 202.21 .

Scientific Research Applications

Structural and Spectral Properties

One significant aspect of 2-Methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid and its derivatives is their structural and spectral characteristics. Viveka et al. (2016) conducted a detailed study on a biologically significant derivative, exploring its structural characteristics through various techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. Their research highlighted the molecule's distinct structural features and provided insights into its electronic transitions using time-dependent density functional theory (DFT) methods (Viveka et al., 2016).

Molecular Synthesis and Functionalization

The synthesis and functionalization of pyrazole-3-carboxylic acid derivatives have been subjects of considerable research. Studies have explored the reactions of these compounds with various aminophenols, leading to the formation of new compounds with established structures through spectroscopic data and elemental analyses. These studies are crucial for understanding the reactivity and potential applications of these molecules in different fields, including material science and pharmaceuticals (Yıldırım & Kandemirli, 2006).

Biological Activity and Pharmaceutical Potential

Pyrazole derivatives have been studied for their biological and pharmaceutical potential. For instance, the antibacterial properties of various pyrazolopyridine derivatives have been assessed, revealing some compounds as potent antibacterial agents. This highlights the potential of this compound derivatives in developing new antibacterial drugs and treatments (Maqbool et al., 2014).

Molecular Complexes and Coordination Chemistry

The molecule and its derivatives serve as ligands in coordination chemistry, forming complexes with metals that display diverse structural arrangements and potential applications. For instance, metal complexes with phenyl substituted pyrazole carboxylic acid have shown interesting 1-D structures and antibacterial activities, indicating their potential in medicinal chemistry and material science (Liu et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-Methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid” was not found, it’s worth noting that pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . For instance, some pyrazoles are known to act as potent and selective inhibitors of certain enzymes .

Safety and Hazards

The safety information for a similar compound, “3-Methyl-2-phenyl-4-pyrazolecarboxylic acid”, indicates that it is classified as a skin irritant (Skin Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

2-methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDXIBXFAPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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